molecular formula C16H12BrN3OS B2812345 4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-26-8

4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2812345
CAS RN: 392241-26-8
M. Wt: 374.26
InChI Key: FAKCRYVEUFQZOC-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure, which includes a thiadiazole ring and a benzamide moiety. The synthesis of 4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied, and several methods have been developed for its preparation.

Scientific Research Applications

Photodynamic Therapy Application

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which include structures related to the query compound, have been reported. These compounds exhibit significant photophysical and photochemical properties useful in photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties make them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

A study on the synthesis, anticancer evaluation, and docking study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been carried out. These compounds showed promising anticancer activity against a panel of four human cancer cell lines. The study demonstrated that certain synthesized compounds have comparable or superior anticancer potential to the standard drug Adriamycin, suggesting their potential as anticancer agents (Tiwari et al., 2017).

Microwave-Assisted Synthesis

Another research highlighted the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing a cleaner, more efficient, and faster method for synthesizing compounds similar to the query compound. This method offers advantages over traditional thermal heating, presenting a promising approach for rapid synthesis in pharmaceutical research (Saeed, 2009).

Fluorescence Characteristics

Research on novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles, including derivatives similar to the query compound, revealed their excellent photophysical properties. These properties include large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, indicating their potential use in optical materials and sensors (Zhang et al., 2017).

properties

IUPAC Name

4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c1-10-3-2-4-12(9-10)15-19-20-16(22-15)18-14(21)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKCRYVEUFQZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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